
2-Oxostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxooctadecanoate is a 2-oxo monocarboxylic acid anion resulting from the removal of the proton from the carboxy group of 2-oxooctadecanoic acid (stearic acid). The major species at pH 7.3. It derives from an octadecanoate. It is a conjugate base of a 2-oxooctadecanoic acid.
Applications De Recherche Scientifique
Photosensitizer Research
2-Oxostearate derivatives are useful in the development of efficient and photostable photosensitizers. A novel scaffold based on the BODIPY chromophore, exhibiting high photostability and insensitivity to solvent environments, demonstrates potential in oxidative stress studies and photodynamic therapy (Yogo et al., 2005).
Chemical Synthesis
2-Oxostearate derivatives are integral in the synthesis of biologically active compounds. The synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides, which are six-membered oxaphosphaheterocycles, are crucial core structures in various biologically active compounds (Xu, 2023).
Oxygen Imaging
2-Oxostearate analogs have been employed in creating probes like Oxyphor 2P for deep-tissue longitudinal oxygen imaging. This advancement allows for more efficient oxygen microscopy and has applications in various biomedical research areas (Esipova et al., 2019).
Oxy-Fuel Combustion
Research on oxy-fuel combustion of solid fuels, including the removal of nitrogen from the oxidizer to reduce flame temperature, has implications for CO2 capture from power plants. 2-Oxostearate derivatives could be relevant in studying the combustion fundamentals, including flame temperatures and ignition burnout (Toftegaard et al., 2010).
Biotechnological Applications
2-Oxostearate compounds find significant applications in "White Biotechnology" for green chemistry. They are used as novel building blocks in chemical syntheses, especially for compounds challenging to produce via classical chemical synthesis (Stottmeister et al., 2005).
Bone and Cartilage Research
2-Oxostearate has been studied for its effects on bone and cartilage. For instance, 2-oxoglutaric acid, a related compound, was shown to influence the growth plate, articular cartilage, and bone mineral density in rats (Dobrowolski et al., 2013).
Propriétés
Nom du produit |
2-Oxostearate |
|---|---|
Formule moléculaire |
C18H33O3- |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
2-oxooctadecanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h2-16H2,1H3,(H,20,21)/p-1 |
Clé InChI |
JUCAMRNDACLKGY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




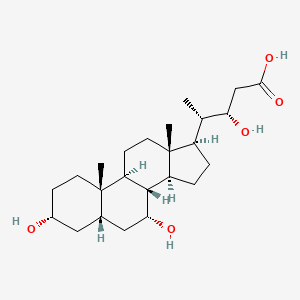
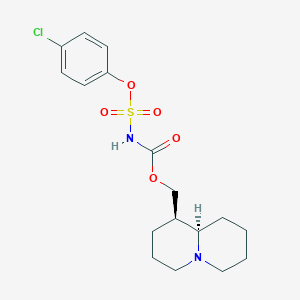
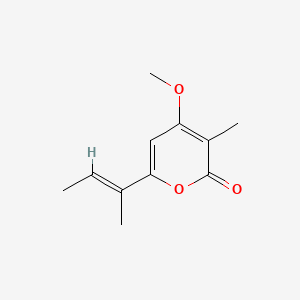


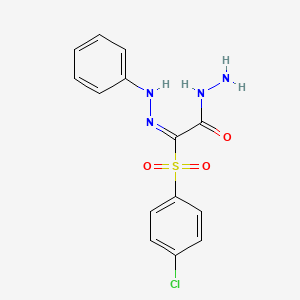


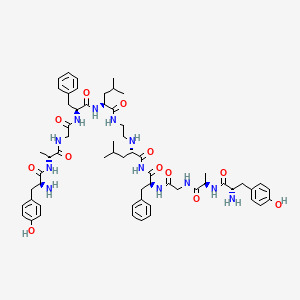

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
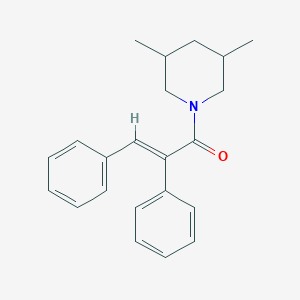
![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)